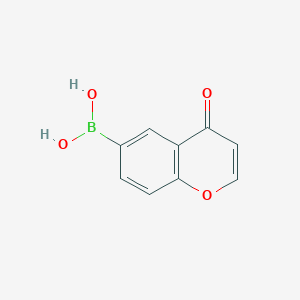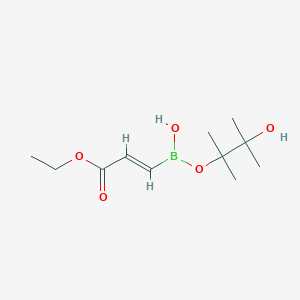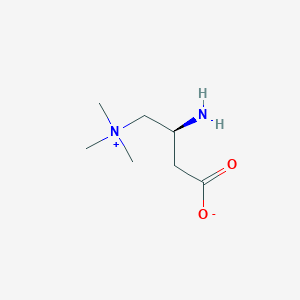
(S)-3-Amino-4-(trimethylammonio)butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Amino Carnitine is a derivative of carnitine, a naturally occurring compound that plays a crucial role in the transport of long-chain fatty acids into the mitochondria for β-oxidation This process is essential for energy production in cells
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Amino Carnitine typically involves the biotransformation of precursors such as 4-butyrobetaine. This process can be catalyzed by enzymes or whole cells, often using genetically engineered strains of bacteria like Escherichia coli. These strains are designed to enhance the production yield and enantiomeric purity of (S)-Amino Carnitine .
Industrial Production Methods
Industrial production of (S)-Amino Carnitine often employs biotechnological processes due to their efficiency and high yield. For example, Lonza AG has developed a large-scale bioprocess that produces optically pure L-carnitine with a yield of 99.5% and an enantiomeric excess of over 99.9% . This process involves the biotransformation of 4-butyrobetaine to L-carnitine, which can then be further modified to produce (S)-Amino Carnitine.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Amino Carnitine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its functionalization and application in different fields.
Common Reagents and Conditions
Common reagents used in the reactions involving (S)-Amino Carnitine include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of (S)-Amino Carnitine depend on the specific reagents and conditions used. For example, oxidation reactions can produce carnitine derivatives with enhanced antioxidant properties, while reduction reactions can yield compounds with improved bioavailability .
Aplicaciones Científicas De Investigación
(S)-Amino Carnitine has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of various compounds.
Biology: It plays a role in the study of metabolic pathways and energy production.
Medicine: It is investigated for its potential therapeutic effects in conditions such as cardiovascular diseases, diabetes, and neurodegenerative disorders
Industry: It is used in the production of dietary supplements and functional foods due to its role in energy metabolism and antioxidant properties
Mecanismo De Acción
The primary mechanism of action of (S)-Amino Carnitine involves the transport of long-chain fatty acids into the mitochondria for β-oxidation. This process is facilitated by the carnitine shuttle, which includes carnitine palmitoyltransferase I and II (CPT I and II) and carnitine-acylcarnitine translocase. By enhancing fatty acid oxidation, (S)-Amino Carnitine helps in energy production and reduces the accumulation of fatty acids in tissues .
Comparación Con Compuestos Similares
Similar Compounds
L-Carnitine: The parent compound, essential for fatty acid transport and energy production.
Acetyl-L-Carnitine: Known for its neuroprotective effects and ability to cross the blood-brain barrier.
Propionyl-L-Carnitine: Used for its cardiovascular benefits and ability to improve blood flow .
Uniqueness
(S)-Amino Carnitine is unique due to its specific structural modifications, which enhance its bioavailability and functional properties. Unlike other carnitine derivatives, (S)-Amino Carnitine has shown potential in targeted therapeutic applications, particularly in metabolic and neurodegenerative diseases .
Propiedades
Fórmula molecular |
C7H16N2O2 |
|---|---|
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
(3S)-3-amino-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C7H16N2O2/c1-9(2,3)5-6(8)4-7(10)11/h6H,4-5,8H2,1-3H3/t6-/m0/s1 |
Clave InChI |
DAWBGYHPBBDHMQ-LURJTMIESA-N |
SMILES isomérico |
C[N+](C)(C)C[C@H](CC(=O)[O-])N |
SMILES canónico |
C[N+](C)(C)CC(CC(=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(4-fluorophenyl)-6-(1-methylpyrazol-4-yl)sulfonyl-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinolin-4a-yl]-[4-(trifluoromethyl)pyridin-2-yl]methanone](/img/structure/B13402594.png)
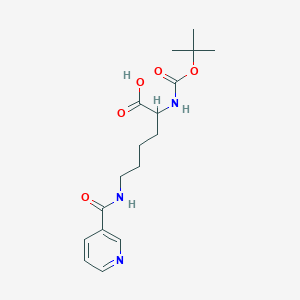
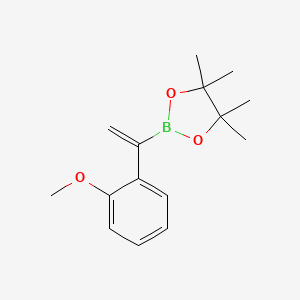
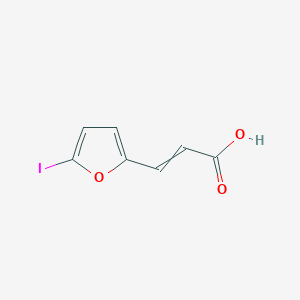
![Perfluoro-n-[1,2-13C2]undecanoic acid](/img/structure/B13402608.png)
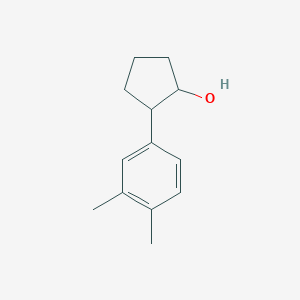
![sodium;3-(6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butyl sulfate](/img/structure/B13402611.png)
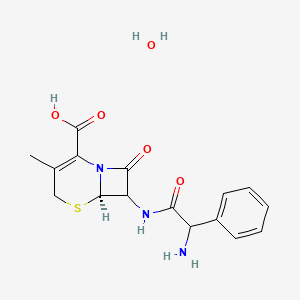


![1-[3-[4-Amino-3-[4-(3-fluorophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]-4-[cyclobutyl(methyl)amino]but-2-en-1-one;1-[3-[4-amino-3-[4-(3-fluorophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]-4-[cyclopropyl(methyl)amino]but-2-en-1-one](/img/structure/B13402639.png)
